molecular formula C12H19N3O2 B8248277 PROTAC CDK9-binding moiety 1

PROTAC CDK9-binding moiety 1

Cat. No.: B8248277
M. Wt: 237.30 g/mol
InChI Key: NKJHJPQRXMBBDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural and Functional Characterization of CDK9 in Transcriptional Regulation

CDK9 belongs to the cyclin-dependent kinase family and forms a heterodimer with cyclin T1 (CycT1) to comprise the positive transcription elongation factor b (P-TEFb). Structurally, CDK9 shares a conserved kinase fold with other CDKs, featuring an N-terminal β-sheet-rich lobe and a C-terminal α-helical lobe (Figure 1A). The kinase domain contains critical motifs, including the activation segment (residues 179–330) and the phosphate-binding loop (P-loop), which undergoes conformational changes upon cyclin binding. A distinguishing feature of CDK9 is its unique orientation relative to CycT1, with a 26° rotational shift compared to cell cycle CDKs like CDK2/CycA (Figure 1B). This altered binding interface reduces buried surface area (1,763 Ų vs. 2,892 Ų in CDK2/CycA) but maintains sufficient interactions for functional complex formation.

Key Structural Features of CDK9:

Feature CDK9 Characteristics CDK2 Comparison
Activation Segment Phospho-Thr186 stabilizes active conformation via Arg148, Arg172, and Arg65 Phospho-Thr160 stabilized by Arg126, Arg150, and Arg50
Cyclin Binding Rotated CycT1 orientation reduces interface contacts Extensive interface with CycA (2,892 Ų buried surface)
Substrate Specificity Proline-directed Ser/Thr kinase; Val190 creates nonpolar pocket for Pro recognition Similar substrate specificity but distinct regulatory inputs

CDK9’s functional role in transcription is mediated through phosphorylation of three primary targets:

  • Pol II C-terminal domain (CTD) : Phosphorylation at Ser2 residues facilitates promoter-proximal pause release and elongation.
  • DRB sensitivity-inducing factor (DSIF) : Phosphorylation of Spt5 converts DSIF into a positive elongation factor.
  • Negative elongation factor (NELF) : Phosphorylation triggers NELF dissociation from nascent RNA.

CDK9 activity is tightly regulated by sequestration mechanisms, including association with the 7SK small nuclear ribonucleoprotein (7SK snRNP) complex in resting cells. Upon transcriptional activation, CDK9 dissociates from 7SK snRNP, binds CycT1, and recruits chromatin remodelers like FACT to overcome nucleosomal barriers.

PROTAC Mechanism: Bridging Target Protein Degradation via Ubiquitin-Proteasome System

PROTACs are heterobifunctional molecules comprising three elements:

  • Target-binding moiety : Binds CDK9 with high specificity.
  • E3 ligase recruiter : Engages components like cereblon or VHL.
  • Linker : Optimizes spatial orientation for ternary complex formation.

PROTAC CDK9-Binding Moiety Design Considerations:

Parameter Structural Rationale Functional Impact
ATP-Binding Pocket Targets conserved kinase domain; exploits differences in P-loop conformation Selective degradation over cell cycle CDKs (e.g., CDK2)
Cyclin Interaction Disrupts CDK9/CycT1 interface to prevent complex stabilization Reduces transcriptional activity by degrading free CDK9
Activation Segment Binds phospho-Thr186 region to capture active CDK9 Preferential degradation of transcriptionally active CDK9 pools

Recent studies on proprietary PROTACs (e.g., TB003, TB008) highlight the importance of linker chemistry in determining degradation efficiency. Polyethylene glycol (PEG)-based linkers enhance solubility and proteasome recruitment compared to alkyl chains, while maintaining optimal distance between CDK9 and E3 ligase. Molecular docking simulations suggest that CDK9-binding moieties occupy the ATP-binding pocket, mimicking competitive inhibitors while enabling reversible engagement.

Mechanistic Workflow of CDK9-Targeted PROTACs:

  • Binding : CDK9 moiety engages the kinase domain, while the E3 ligase recruiter binds cereblon.
  • Ternary Complex Formation : Linker length/chemistry ensures proper orientation for ubiquitin transfer.
  • Ubiquitination : E3 ligase mediates polyubiquitination of CDK9, marking it for proteasomal degradation.
  • Transcriptional Suppression : Reduced CDK9 levels impair Pol II phosphorylation, halting elongation.

This approach capitalizes on CDK9’s structural vulnerabilities, such as its solvent-exposed activation segment and unique cyclin interface, to achieve selective degradation.

Properties

IUPAC Name

tert-butyl 3-amino-5-cyclobutylpyrazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-9(7-10(13)14-15)8-5-4-6-8/h7-8H,4-6H2,1-3H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJHJPQRXMBBDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC(=N1)N)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Aminopyrazole-Based Synthesis

The aminopyrazole scaffold, exemplified by PROTAC 2 , is synthesized via a three-step process:

  • Core formation : Condensation of 4-fluorophenylhydrazine with ethyl acetoacetate yields the aminopyrazole core.

  • Side-chain functionalization : Introduction of a primary amine via nucleophilic substitution with 2-chloroethylamine.

  • Linker conjugation : The amine is coupled to a CRBN-binding ligand (e.g., pomalidomide) using a tetraethylene glycol linker via NHS ester chemistry.

Key reaction conditions :

  • Coupling : HATU/DIPEA in DMF, 25°C, 12 hours.

  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient).

Pyridine-Benzimidazole Derivatives (KI-ARv-03)

KI-ARv-03, utilized in PROTAC KI-CDK9d-32, is synthesized as follows:

  • Benzimidazole formation : Reaction of 2-aminopyridine with substituted benzaldehyde under acidic conditions.

  • Exit vector installation : A primary amine is introduced at the C4 position via Buchwald-Hartwig amination.

  • Linker attachment : The amine is conjugated to a biphenyl linker using isocyanate chemistry, followed by CRBN ligand coupling.

Table 1: Comparative Synthesis Parameters for CDK9-Binding Moieties

ParameterAminopyrazole ScaffoldPyridine-Benzimidazole
Yield (final step)68%52%
Purity (HPLC)>95%>98%
Kinase IC50 (CDK9)4.2 nM1.8 nM
Selectivity (CDK2/CDK9)120-fold450-fold

Linker Optimization Strategies

Linker composition profoundly influences PROTAC efficacy by modulating ternary complex stability and solubility.

Biphenyl vs. PEG Linkers

  • Biphenyl linkers (e.g., in KI-CDK9d-32) enhance rigidity, improving degradation kinetics (DC50 = 15 nM) but reducing aqueous solubility.

  • PEG linkers improve bioavailability but induce a "hook effect" at high concentrations, limiting maximal degradation.

Table 2: Impact of Linker Composition on CDK9 Degradation

Linker TypePROTAC ExampleDC50 (nM)Solubility (µM)Hook Effect Onset
BiphenylKI-CDK9d-321512355 nM
PEG-4PROTAC 2 158851 µM
Alkyl (C6)PROTAC 5 42045800 nM

Attachment Point Optimization

Positioning the linker at meta- versus para-positions on the phthalimide ring (CRBN ligand) alters degradation efficiency. Meta-substitution improves CRBN engagement, reducing off-target degradation of neo-substrates like IKZF1.

Conjugation to E3 Ligase Ligands

CRBN ligands (e.g., pomalidomide) are conjugated via amide or triazole linkages.

Amide Coupling

  • Conditions : NHS ester chemistry in DMSO/PBS (pH 7.4), 24 hours.

  • Advantage : High efficiency (>90% conversion).

  • Limitation : Susceptibility to hydrolysis in aqueous buffers.

Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) enables modular assembly:

  • Reaction : Azide-functionalized CDK9 ligand + alkyne-CRBN ligand, CuSO4/sodium ascorbate, 25°C.

  • Yield : 75–85% with minimal purification required.

Analytical Characterization and Validation

Mass Spectrometry (MS)

Global proteomics confirms CDK9 degradation (≥90% reduction) without off-target effects on other CDKs.

Kinase Profiling

Selectivity is validated via competitive binding assays:

  • PROTAC 2 exhibits >100-fold selectivity for CDK9 over CDK2/5.

  • KI-CDK9d-32 shows no degradation of CDK7 or CDK12.

Transcriptomic Analysis

RNA-seq reveals rapid MYC downregulation (6-fold at 4 hours) post-CDK9 degradation, confirming target engagement .

Chemical Reactions Analysis

Types of Reactions: PROTAC CDK9-binding moiety 1 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Targeted Degradation in Pancreatic Cancer

A study demonstrated that an aminopyrazole-based PROTAC selectively degrades CDK9 in pancreatic cancer cells (MiaPaCa2), sensitizing them to Venetoclax-mediated growth inhibition. The compound exhibited a DC50 value of approximately 158 nM, indicating potent degradation efficiency at sub-micromolar concentrations .

MYC-Driven Cancers

Research indicated that a specific PROTAC (KI-CDK9d-32) effectively downregulates MYC levels in MOLT-4 cells, which are characterized by aggressive MYC-driven tumors. The study reported a five-fold reduction in CDK9 levels and a three-fold decrease in MYC levels after treatment . This highlights the potential of PROTACs to disrupt oncogenic transcriptional networks.

Selectivity and Off-Target Effects

Investigations into various PROTAC compounds revealed that they can selectively degrade CDK9 while sparing other cyclin-dependent kinases. For instance, PROTAC 2 was shown to degrade CDK9 without affecting Cyclin K or other CDKs, underscoring its specificity . This selectivity is attributed to differences in surface-exposed lysine residues among CDKs.

Data Tables

Study Compound Cell Line DC50 Value (nM) Effect
PROTAC 2MiaPaCa2158Selective degradation of CDK9
KI-CDK9d-32MOLT-4Not specifiedDownregulation of MYC levels
PROTAC 1HCT116Not specifiedSelective degradation of CDK9

Clinical Implications

The application of PROTACs targeting CDK9 holds significant promise for clinical use, particularly in treating aggressive cancers characterized by dysregulated transcriptional activity. The ongoing clinical trials involving compounds like KB-074214 (a derivative related to KI-ARv-03) demonstrate the potential for these agents to provide effective therapeutic options for patients with relapsed or refractory solid tumors .

Mechanism of Action

The mechanism of action of PROTAC CDK9-binding moiety 1 involves the formation of a ternary complex between the target protein (CDK9), the PROTAC molecule, and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of CDK9, marking it for degradation by the proteasome. The degradation of CDK9 disrupts its role in cell cycle regulation and transcription, leading to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Key Properties:

  • Molecular weight : ~750–950 g/mol (based on analogs like TB003/TB008) .
  • DC₅₀ : 158 ± 6 nM (degradation half-maximal concentration) in cellular assays .
  • Selectivity: No off-target degradation of CDK2, CDK5, or other CDKs observed at therapeutic doses .
  • Mechanism : Sub-stoichiometric catalytic degradation, enabling prolonged effects even after compound clearance .

Comparison with Similar CDK9-Targeting PROTACs

Table 1: Comparative Analysis of CDK9 PROTACs

Compound CDK9-Binding Moiety E3 Ligase Ligand DC₅₀ (nM) Selectivity Notes Key Findings Reference
Compound 1 Aminopyrazole scaffold CRBN (thalidomide) 158 ± 6 No degradation of CDK2, CDK5 Sub-mM efficacy; long-lasting effects
THAL-SNS-032 SNS-032 (ATP-competitive) CRBN ~100 Degrades CDK9 only; retains SNS-032 off-target binding but not degradation Longer cytotoxicity vs. inhibitor NVP-2
PROTAC 64 BAY 114357 (selective CDK9 inhibitor) CRBN 7.62 CDK9-specific in MV4;11 cells Anti-proliferative at 25 nM; in vivo activity at 20 mg/kg
PROTAC B03 Undisclosed VHL N/A Dual CDK2/9 degradation Broader kinase inhibition but lower selectivity
CDK9-PROTAC (CAS 2118356-96-8) Proprietary CRBN N/A No off-target CDK degradation >98% purity; HCT116 cell-selective

Research Findings and Differentiation

Selectivity and Off-Target Effects

  • Compound 1 demonstrates superior selectivity compared to dual degraders like B03, which affects CDK2 . Its aminopyrazole scaffold minimizes interactions with conserved ATP-binding pockets of other CDKs .
  • THAL-SNS-032 inherits off-target kinase binding from its parent inhibitor (SNS-032) but avoids degrading non-CDK9 targets due to ternary complex constraints .
  • PROTAC 64 leverages the high selectivity of BAY 114357, achieving CDK9-specific degradation with a DC₅₀ of 7.62 nM, the lowest among peers .

Pharmacokinetic and Structural Considerations

  • Linker Optimization : Compound 1’s alkyl/PEG linker balances hydrophobicity and solubility, whereas bulkier linkers in analogs like TB0016 reduce absorption .
  • Catalytic Efficiency : Compound 1 operates at sub-stoichiometric levels, enabling durable target suppression even at low doses .

Limitations and Challenges

  • Solubility : PROTACs like Compound 1 and TB0016 exhibit lower solubility than their precursor inhibitors, complicating formulation .
  • Tissue Penetration : Larger molecular weights (>900 g/mol) limit blood-brain barrier penetration, restricting utility in CNS cancers .

Biological Activity

Proteolysis Targeting Chimeras (PROTACs) represent a novel class of therapeutic agents that leverage the cellular ubiquitin-proteasome system to selectively degrade target proteins. Among these, the CDK9-binding moiety 1 has emerged as a significant focus due to its potential in treating various malignancies, particularly those driven by the MYC oncogene. This article explores the biological activity of PROTAC CDK9-binding moiety 1, detailing its mechanisms, efficacy, and implications in cancer therapy.

CDK9 is a crucial regulator of transcriptional elongation and is implicated in several cancers. PROTACs designed to target CDK9 utilize a bifunctional structure that includes a ligand for CDK9 and a ligand for an E3 ubiquitin ligase, typically cereblon (CRBN). This design facilitates the formation of a ternary complex that promotes ubiquitination and subsequent proteasomal degradation of CDK9.

  • Formation of Ternary Complex : The binding of PROTAC to both CDK9 and CRBN induces ubiquitination of CDK9.
  • Proteasomal Degradation : Once ubiquitinated, CDK9 is directed to the proteasome for degradation, leading to decreased levels of this kinase within the cell.

Biological Activity

The biological activity of this compound has been extensively studied in various cellular models. Key findings include:

  • Selective Degradation : Studies have shown that PROTACs can selectively degrade CDK9 without affecting other cyclin-dependent kinases (CDKs), such as CDK2 and CDK5. For instance, one study demonstrated that treatment with PROTAC led to significant downregulation of CDK9 levels in HEK293 cells while sparing other kinases .
  • Impact on MYC Regulation : The degradation of CDK9 results in decreased MYC protein levels due to the disruption of transcriptional elongation processes. This effect is particularly pronounced given MYC's role in promoting cell proliferation .

Efficacy in Cancer Models

The efficacy of this compound has been evaluated in various cancer models:

  • Pancreatic Cancer Sensitization : An aminopyrazole-based PROTAC was shown to sensitize pancreatic cancer cells to other therapeutic agents, indicating its potential as part of combination therapies .
  • In Vivo Studies : Preliminary studies suggest that the use of PROTACs targeting CDK9 can lead to significant tumor regression in xenograft models, demonstrating their therapeutic potential .

Table 1: Summary of Key Findings on this compound

StudyCell LineConcentrationObserved EffectReference
Study 1HEK29350 nMSelective degradation of CDK9
Study 2MOLT-41 μMDownregulation of MYC protein levels
Study 3Pancreatic Cancer CellsVariesSensitization to Venetoclax

Case Studies

Several case studies illustrate the application and outcomes associated with this compound:

  • Case Study 1: MYC-Driven Tumors : In a study involving MYC-driven tumors, treatment with a specific PROTAC led to a marked reduction in tumor growth and enhanced apoptosis compared to controls .
  • Case Study 2: Combination Therapy : A combination regimen utilizing PROTAC alongside Bcl-2 inhibitors showed synergistic effects, leading to improved survival rates in preclinical models .

Q & A

Q. What structural features determine the binding specificity of PROTAC CDK9-binding moiety 1 to CDK9?

The CDK9-binding moiety must engage with CDK9's ATP-binding pocket or allosteric sites. Computational docking (e.g., using MOE software) and mutagenesis studies are critical to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts). For example, analogs of CDK9 inhibitors like flavopiridol or dinaciclib can be modified to optimize binding affinity while retaining kinase selectivity .

Q. How does the linker length and composition influence this compound’s degradation efficiency?

Linker length affects ternary complex formation between CDK9 and the E3 ligase (e.g., Cereblon or VHL). Short linkers (≤10 atoms) may restrict conformational flexibility, while longer linkers (≥20 atoms) improve ternary complex stability. Polyethylene glycol (PEG) or alkyl-based linkers are common, but rigid aromatic linkers (e.g., benzene) can enhance proteasome recruitment via π-π stacking interactions .

Q. What experimental assays validate this compound’s target engagement and degradation?

  • Cellular assays : Western blotting for CDK9 protein levels post-treatment.
  • Biophysical assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics.
  • Ternary complex validation : Cryo-EM or co-immunoprecipitation (Co-IP) to confirm CDK9-PROTAC-E3 ligase interactions .

Advanced Research Questions

Q. How can computational modeling predict ternary complex stability for this compound variants?

Methods like Method 4B (clustering-based conformational sampling) and molecular dynamics (MD) simulations model PROTAC-induced protein-protein interactions. For instance, Drummond et al. achieved >90% accuracy in reproducing crystal structures of PROTAC-mediated complexes by prioritizing low-energy conformers and solvent-accessible linker placements .

Q. What strategies resolve contradictory data on this compound’s isoform selectivity?

CDK9 exists in multiple isoforms (e.g., CDK9-42 and CDK9-55). Discrepancies in degradation efficiency may arise from isoform-specific binding kinetics or variable expression in cell lines. Use isoform-specific knockdown models (e.g., siRNA) and structural analysis (e.g., X-ray crystallography) to map isoform-PROTAC interactions .

Q. How do attachment site modifications (e.g., C7 vs. C16) on the CDK9-binding moiety alter degradation kinetics?

Attachment sites influence PROTAC conformation and ternary complex geometry. For example, estradiol-based PROTACs with C7-linked E3 ligase ligands showed higher degradation efficacy than C16-linked analogs due to reduced steric hindrance. Use alanine scanning mutagenesis to identify critical residues near attachment points .

Q. What in silico tools optimize this compound’s pharmacokinetic properties without compromising degradation efficacy?

  • ADMET predictors : Evaluate logP, solubility, and cytochrome P450 interactions.
  • Deep generative models : Tools like DiffPROTACs generate linker designs with balanced polarity and permeability .
  • Ternary complex scoring : MOE or Rosetta-based algorithms rank PROTACs by predicted degradation efficiency .

Data Contradiction Analysis

Q. Why do some studies report this compound as a pan-CDK degrader, while others observe CDK9-specificity?

Pan-CDK activity may arise from off-target binding to homologous kinases (e.g., CDK2/7). To enhance specificity:

  • Introduce steric hindrance via bulkier substituents on the CDK9-binding moiety.
  • Optimize linker rigidity to restrict PROTAC flexibility and reduce promiscuity .

Q. How to interpret conflicting in vitro vs. in vivo degradation data for this compound?

In vitro models (e.g., cell lines) lack physiological factors like protein turnover rates or tissue-specific E3 ligase expression. Validate findings in patient-derived xenografts (PDXs) or primary cells, and use proteomics to assess off-target degradation .

Methodological Tables

Parameter Optimal Range Key References
Linker length10–20 atoms
Binding affinity (CDK9)IC50 ≤ 100 nM
Ternary complex half-life≥30 minutes
Cellular degradation DC50≤100 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.